2-Ethylsulfonylpyrimidin-5-amine;hydrochloride

Description

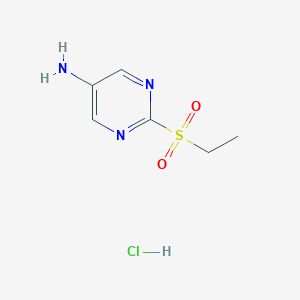

2-Ethylsulfonylpyrimidin-5-amine hydrochloride is a pyrimidine derivative characterized by a sulfonyl ethyl group at the 2-position and an amine group at the 5-position of the pyrimidine ring, with a hydrochloride counterion.

Properties

IUPAC Name |

2-ethylsulfonylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c1-2-12(10,11)6-8-3-5(7)4-9-6;/h3-4H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYICZBMOWDSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride typically involves the reaction of pyrimidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfonylpyrimidin-5-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Ethylsulfonylpyrimidin-5-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride

- Structure : Features a chloromethyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, with a hydrochloride salt .

- Molecular Formula : C₆H₉Cl₂N₃ (vs. C₆H₁₀ClN₃O₂S for 2-ethylsulfonylpyrimidin-5-amine hydrochloride).

- Key Differences : The chloromethyl group introduces higher reactivity for nucleophilic substitution compared to the ethylsulfonyl group. This compound’s stability and toxicity profile (linked to the chloromethyl group) may differ significantly from the sulfonyl-containing analog .

2-({[2-(Ethylsulfanyl)pyrimidin-5-yl]methyl}amino)propanoic Acid Hydrochloride

- Structure: Contains an ethylsulfanyl (thioether) group at the 2-position and a propanoic acid side chain linked via a methylamino group .

- The carboxylic acid moiety enhances polarity, improving aqueous solubility compared to the simpler amine in the target compound .

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

- Structure : Substituted with chloro, methoxy, and methyl groups at positions 4, 6, and 2, respectively .

- Pharmacological Relevance: Methoxy and chloro groups are common in antiviral and anticancer agents.

5-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine

- Structure : A pyrimidine-pyridine hybrid with trifluoromethyl and chloro substituents .

- Unique Features : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine ring introduces π-stacking capabilities. This contrasts with the sulfonyl group’s polar nature in the target compound, suggesting divergent pharmacokinetic profiles .

Physicochemical and Analytical Comparisons

Solubility and Stability

- Hydrochloride salts generally improve aqueous solubility (e.g., ranitidine hydrochloride’s calibration data in Table 3 ).

- Sulfonyl groups (as in the target compound) may reduce volatility and enhance thermal stability compared to chloromethyl or thioether analogs .

Analytical Methods

- RP-HPLC is widely used for pyrimidine derivatives (e.g., amitriptyline hydrochloride in Table 6 , bamifylline hydrochloride in Table 2 ). Retention times and mobile phase optimizations would vary based on substituents (e.g., sulfonyl vs. chloro groups).

Pharmacological Implications

- Target Compound : The ethylsulfonyl group may favor interactions with cysteine residues in enzymes (e.g., kinase inhibitors), whereas chloromethyl or methoxy groups (as in ) might target DNA or hydrophobic binding pockets.

- Toxicity : Chloromethyl derivatives (e.g., ) pose higher alkylation risks, whereas sulfonyl groups are typically less reactive but may induce hypersensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.